3,3'-Bipyridazine is a compound belonging to the bipyridazine family, characterized by two pyridazine rings connected at the 3-position. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a scaffold for developing various bioactive molecules. Bipyridazines are recognized for their ability to form coordination complexes with metals, making them valuable in catalysis and material science.
3,3'-Bipyridazine can be classified under heterocyclic compounds, specifically within the broader category of bipyridazines. These compounds are distinguished by their unique nitrogen-containing ring structures. The synthesis and application of bipyridazine derivatives have been extensively studied, highlighting their versatility in various chemical and biological contexts .
The synthesis of 3,3'-bipyridazine can be achieved through several methods, with notable techniques including cyclization reactions and coupling methods.
Methods:
Technical Details:
The molecular structure of 3,3'-bipyridazine features two pyridazine rings linked at the 3-position.
Structure:
Data:
3,3'-Bipyridazine participates in various chemical reactions that exploit its nitrogen functionalities.
Reactions:
Technical Details:
The mechanism of action for compounds derived from 3,3'-bipyridazine primarily revolves around their interaction with biological targets.
Process:
Data:
Relevant analyses include spectroscopic methods (NMR, IR) that provide details on functional groups and bonding characteristics .
The applications of 3,3'-bipyridazine are diverse:
The exploration of bipyridazines represents a specialized trajectory within heterocyclic chemistry. 3,3'-Bipyridazine, characterized by two pyridazine rings connected at their 3-positions, emerged indirectly through investigations into pyridazine chemistry. While Fritz Blau's pioneering 1888 work on copper(II) pyridine-2-carboxylate pyrolysis yielded 2,2'-bipyridine (bpy) and hinted at higher oligomers [7] , systematic studies on pyridazine analogs developed much later. Early routes to bipyridines often produced complex isomer mixtures, complicating the isolation of specific isomers like 3,3'-bipyridazine [7]. The 2015 report by Yue and colleagues marked a watershed moment, describing the first targeted synthesis and biological evaluation of novel 3,3'-bipyridazine derivatives. Their approach employed an Ullmann-type homo-coupling strategy, starting from 3,6-dichloropyridazine, to construct the symmetrical 3,3'-bipyridazine core, followed by functionalization to yield eight new compounds specifically designed as anti-hepatocellular carcinoma (HCC) agents [1]. This work transitioned 3,3'-bipyridazine from a chemical curiosity to a scaffold with demonstrable therapeutic potential.
Year | Milestone | Significance |
---|---|---|
1888 | Blau's pyrolysis of copper(II) picolinate | Serendipitous discovery of bipyridine isomers; foundation for later heterocycle synthesis [7] |
Early 20th Century | Development of coupling reactions (Ullmann, etc.) | Provided synthetic tools later adapted for bipyridazine synthesis [8] |
2015 | First targeted synthesis & anticancer evaluation (Yue et al.) | Established efficient synthesis route and demonstrated potent anti-HCC activity of derivatives [1] |
3,3'-Bipyridazine occupies a distinct niche within heterocyclic systems due to its unique electronic configuration and geometric constraints. Structurally, it belongs to the diazine family – six-membered rings containing two nitrogen atoms – but its 3,3'-biphenyl linkage differentiates it from isomers like 4,4'-bipyridine or unsymmetrical variants (e.g., 3,4'-bipyridine). Unlike 2,2'-bipyridine, where the nitrogen atoms adopt a favorable cis conformation for chelation, 3,3'-bipyridazine exhibits a predominantly coplanar or near-coplanar arrangement in its lowest energy state, maximizing π-conjugation across the bipyridazine system [1] [6]. This planarity arises from minimized steric hindrance at the 3-positions and facilitates extended electronic delocalization.
The pyridazine rings themselves impart crucial electronic properties. The ortho-positioned nitrogen atoms within each ring create an electron-deficient (π-deficient) system, making 3,3'-bipyridazine an effective acceptor ligand. This deficiency is further accentuated in 3,3'-bipyridazine compared to its bipyridine counterparts due to the additional nitrogen atom per ring. Computational analyses indicate that substituents at the 5,5' or 6,6' positions significantly modulate the HOMO-LUMO gap, directly influencing redox behavior and metal-binding affinity [1] [8]. Functionalization at the 6-position, as demonstrated in Yue et al.'s derivatives (e.g., compounds 11a-h), is particularly impactful on biological activity due to steric and electronic effects on intermolecular interactions [1].
Isomer | Connecting Bond | Key Structural Feature | Electronic Character | Common Role |
---|---|---|---|---|
2,2'-Bipyridine | 2-2' | Favors cis conformation for chelation | Moderate π-acceptor | Classic bidentate chelating ligand [5] |
4,4'-Bipyridine | 4-4' | Linear, rod-like geometry | Neutral bridging ligand | Building block for MOFs/Coordination Polymers [3] [5] |
3,3'-Bipyridazine | 3-3' | Favors coplanarity; π-conjugated | Strong π-deficient system | Chelating/Anticancer scaffold; Functionalization sites at 5,5',6,6' [1] [6] |
Synthesis of 3,3'-bipyridazine derivatives relies heavily on adaptations of classical coupling methodologies. The foundational Ullmann reaction, involving copper- or nickel-catalyzed coupling of halogenated pyridazines, remains highly relevant, as showcased by Yue et al.'s synthesis from 3,6-diiodopyridazine [1] [8]. Modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi), powerful tools for unsymmetrical bipyridine synthesis, are less commonly reported for bipyridazines due to the instability of certain pyridazinyl organometallic reagents [8]. Post-coupling functionalization is crucial, often involving nucleophilic aromatic substitution (SNAr) at activated positions (e.g., halogen at 6,6') or metalation-electrophile trapping strategies to introduce diverse pharmacophores or coordinating groups [1].
The electron-deficient nature and dual nitrogen donors of 3,3'-bipyridazine make it a compelling ligand in coordination chemistry. It primarily acts as a bidentate chelator, forming stable five-membered chelate rings with a wide range of transition metals. Research demonstrates its ability to form complexes with ions like Cu(II), Co(II/III), and Ru(II) [1] [3]. Unlike rigid 2,2'-bipyridine complexes which often form discrete octahedral [M(bpy)3]ⁿ⁺ species, 3,3'-bipyridazine complexes frequently exhibit different coordination modes due to the connection point. Its geometry favors the formation of coordination polymers or metal-organic frameworks (MOFs), especially when combined with ditopic linkers or metal clusters [3]. Complexes incorporating 3,3'-bipyridazine show promise in catalysis (e.g., oxidation reactions facilitated by the electron-withdrawing ligand modulating metal redox potentials) and as precursors for materials with novel magnetic or optical properties [1] [8]. The ligand's planarity enhances π-stacking interactions, influencing solid-state packing and potentially charge transport properties in materials.
Medicinal research on 3,3'-bipyridazine surged following the discovery of its potent anti-hepatocellular carcinoma (HCC) activity. Yue et al. designed and synthesized eight derivatives (11a-h) featuring various substituents (halogen, methoxy, methyl, nitro) at the 6,6'-positions of the 3,3'-bipyridazine core [1]. These compounds were rigorously evaluated against three human HCC cell lines: SMMC-7721, BEL-7402, and QGY-7703. The results were striking:
Mechanistic Insights: Although detailed mechanisms within this specific class are still under investigation, the proposed mode of action involves interference with critical cellular processes in HCC cells. Potential targets include DNA topoisomerase inhibition (leveraging the planar structure for intercalation) or disruption of key kinase signaling pathways essential for HCC proliferation and survival [1]. The bipyridazine core's ability to engage in hydrogen bonding and π-π stacking within biological targets contributes significantly to its binding affinity.
Table 3: Anticancer Activity of Select 3,3'-Bipyridazine Derivatives (Yue et al.) [1]
Compound | R Group (6,6') | IC₅₀ (nM) SMMC-7721 | IC₅₀ (nM) BEL-7402 | IC₅₀ (nM) QGY-7703 | Relative Potency |
---|---|---|---|---|---|
11a | Cl | 123.2 | 285.1 | 177.9 | Most potent overall |
11b | Br | 138.7 | 301.5 | 192.3 | High potency, similar to 11a |
11c | OCH₃ | 469.1 | 852.6 | 621.4 | Moderate potency |
11d | CH₃ | 512.8 | 913.7 | 702.5 | Moderate potency |
11e | NO₂ | 842.3 | 1352.9 | 1108.7 | Lower potency |
YHHU-759 | (Lead Compound) | ~500* | ~1000* | ~750* | Less potent than 11a, 11b |
Sorafenib | (Standard Drug) | ~6000* | ~7000* | ~6500* | Less potent than derivatives |
*Approximate values extrapolated from graphical data or comparative statements in [1].
Beyond oncology, the structural motif of 3,3'-bipyridazine holds potential in other therapeutic areas. Its isosteric relationship to bioactive bipyridines (e.g., vasodilatory/positive inotropic 3,4'-bipyridine derivatives like milrinone [5]) suggests possible applications in cardiovascular drug discovery, although exploration specifically for 3,3'-bipyridazine in this area is less documented. The scaffold's potential for forming bioactive metal complexes in vivo also represents an underexplored avenue.
Compound Name | Chemical Structure | CAS Number (if available) | Primary Context/Application |
---|---|---|---|
3,3'-Bipyridazine | Parent compound | N/A | Core scaffold for synthesis & derivatization |
6,6'-Dichloro-3,3'-bipyridazine (11a) | C₈H₄Cl₂N₄ | Not provided in [1] | Most potent anti-HCC derivative [1] |
6,6'-Dibromo-3,3'-bipyridazine (11b) | C₈H₄Br₂N₄ | Not provided in [1] | Highly potent anti-HCC derivative [1] |
YHHU-759 | Pyridazinone derivative | Not provided in [1] | Lead compound (anti-hepatoma), precursor for bipyridazine design [1] |
Milrinone | 3,4'-Bipyridine derivative | 78415-72-2 | Positive inotrope (structural analogy) [5] |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1